Ethyl oxanilate

Description

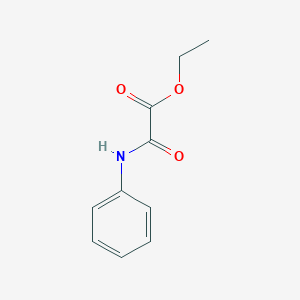

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-anilino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGAUBHNAKCSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074527 | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-85-8 | |

| Record name | Ethyl oxanilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1457-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oxanilate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG9M4NP9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Ethyl Oxanilate from Oxalic Acid and Ethanol: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl oxanilate, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a two-step process commencing from readily available starting materials: oxalic acid and ethanol. The first part of this guide details the Fischer esterification of oxalic acid with ethanol to produce diethyl oxalate. This section elucidates the reaction mechanism, provides a detailed experimental protocol, and discusses process optimization. The second part focuses on the selective amidation of diethyl oxalate with aniline to yield the target molecule, this compound. Key considerations for achieving high selectivity and yield are discussed, alongside a step-by-step procedure for its synthesis and purification. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth, field-proven insights into the practical execution and underlying principles of this important synthetic transformation.

Introduction: The Significance of this compound

This compound, also known as ethyl N-phenyloxamate, is a key building block in organic synthesis. Its structure, featuring an amide linkage and an ester functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules. Notably, it is an important intermediate in the production of various pharmaceuticals, dyes, and agrochemicals. The oxanilate moiety is found in a number of biologically active compounds, highlighting the importance of efficient and scalable synthetic routes to this valuable intermediate.

This guide presents a robust and economically viable pathway to this compound, starting from the fundamental commodity chemicals oxalic acid and ethanol. The synthesis is strategically divided into two distinct, high-yielding steps:

-

Esterification: The formation of diethyl oxalate from oxalic acid and ethanol.

-

Amidation: The selective reaction of diethyl oxalate with aniline to produce this compound.

This approach allows for clear process control and optimization at each stage, ensuring a high-purity final product.

Synthesis Pathway Overview

The overall synthetic route from oxalic acid to this compound is depicted below.

Caption: Mechanism of Fischer Esterification for Diethyl Oxalate Synthesis.

Experimental Protocol: Synthesis of Diethyl Oxalate

This protocol is adapted from established laboratory procedures for Fischer esterification. [1][2] Materials:

-

Oxalic acid dihydrate (or anhydrous oxalic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Toluene (or benzene) for azeotropic removal of water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus filled with toluene, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Reactor: To the round-bottom flask, add oxalic acid dihydrate, a three- to four-fold molar excess of absolute ethanol, and toluene. Add a few boiling chips.

-

Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Azeotropic Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer should be periodically drained.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete. This typically takes several hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude diethyl oxalate is then purified by vacuum distillation to yield a colorless, oily liquid. [2]

Process Optimization and Troubleshooting

-

Water Removal: The key to driving the equilibrium towards the product is the efficient removal of water. The use of a Dean-Stark apparatus is highly effective. Alternatively, molecular sieves can be used.

-

Catalyst: While sulfuric acid is a common and effective catalyst, other strong acids like p-toluenesulfonic acid can also be used.

-

Reactant Ratio: Using a large excess of ethanol can also help to shift the equilibrium towards the products.

-

Troubleshooting Low Yields: Low yields are often due to incomplete reaction or loss of product during workup. Ensure complete removal of water and be careful to avoid vigorous shaking during extractions to prevent emulsion formation. [3]

Part II: Synthesis of this compound via Selective Amidation

The second step in the synthesis is the reaction of diethyl oxalate with aniline. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the ester.

Reaction Mechanism and Selectivity

The reaction proceeds through a nucleophilic addition-elimination pathway. The nitrogen atom of aniline acts as a nucleophile, attacking one of the ester carbonyl groups of diethyl oxalate to form a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to form the amide bond.

A critical consideration in this step is selectivity. Since diethyl oxalate has two ester groups, there is a possibility of a second amidation reaction to form the undesired symmetrical diamide, N,N'-diphenyloxalamide. To favor the formation of the mono-amidation product, this compound, the reaction stoichiometry and conditions must be carefully controlled. Using a molar excess of diethyl oxalate relative to aniline helps to minimize the formation of the diamide. [4]

Caption: Mechanism of selective amidation of diethyl oxalate.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported procedure for the synthesis of this compound derivatives. [5] Materials:

-

Diethyl oxalate

-

Aniline

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Condenser (optional, for high-temperature reactions)

-

Büchner funnel and filter flask

Procedure:

-

Reactant Mixing: In a round-bottom flask, combine aniline and a molar excess (typically 2 equivalents) of diethyl oxalate.

-

Reaction: Heat the mixture with stirring to 130-140 °C for approximately 2 hours. Ethanol will be evolved during the reaction.

-

Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add a 1:1 mixture of ethanol and water to the flask. The solid this compound product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold aqueous ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified this compound to obtain a solid product.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the molecule.

-

1H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet), the aromatic protons of the aniline ring, and a broad singlet for the amide N-H proton. [6] * 13C NMR: Expect signals for the two carbonyl carbons (ester and amide), the carbons of the ethyl group, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, and the aromatic C-H and C=C stretches. [7]

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Oxalic Acid (dihydrate) | C₂H₂O₄·2H₂O | 126.07 | 101-102 | - | 1.653 |

| Ethanol | C₂H₆O | 46.07 | -114 | 78.37 | 0.789 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | -41 [8] | 185 [8] | 1.076 [8] |

| Aniline | C₆H₇N | 93.13 | -6 | 184 | 1.022 |

| This compound | C₁₀H₁₁NO₃ | 193.20 | 66-68 | - | - |

Table 2: GHS Hazard Classifications

| Compound | GHS Pictograms | Hazard Statements |

| Oxalic Acid | Corrosion, Health Hazard, Exclamation Mark | H302: Harmful if swallowed. H312: Harmful in contact with skin. H318: Causes serious eye damage. [9] |

| Ethanol | Flame, Exclamation Mark | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. [10] |

| Diethyl Oxalate | Exclamation Mark | H302: Harmful if swallowed. H319: Causes serious eye irritation. [11] |

| Aniline | Skull and Crossbones, Health Hazard, Corrosion, Environment | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life. [12] |

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Oxalic Acid: Corrosive and toxic. Avoid ingestion, inhalation, and skin contact. Can cause severe burns and kidney damage. [13]* Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Causes serious eye irritation. [14]* Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Handle with extreme care.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

-

Diethyl Oxalate: Harmful if swallowed. Causes serious eye irritation. [15]* Aniline: Toxic by all routes of exposure (ingestion, inhalation, skin contact). Suspected carcinogen and mutagen. Handle with extreme caution. [16]

Conclusion

The synthesis of this compound from oxalic acid and ethanol via a two-step process involving the formation of diethyl oxalate is a practical and efficient method for producing this important chemical intermediate. By carefully controlling the reaction conditions, particularly in the selective amidation step, high yields of the desired product can be achieved. This guide provides the necessary theoretical background, detailed experimental protocols, and safety information to enable researchers and chemical development professionals to successfully implement this synthesis in a laboratory setting.

References

- Ethanol - MATERIAL SAFETY DATA SHEET. (2024).

- Application Notes & Protocols: Diethyl Oxalate as a Versatile C2 Synthon in Heterocyclic Synthesis. (2025). Benchchem.

- Safety Data Sheet: aniline. (n.d.). Chemos GmbH & Co.KG.

- Oxalic Acid - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health.

- Safety Data Sheet: Ethanol. (2020). Chemos GmbH & Co.KG.

- Diethyl Oxalate. (n.d.). PubChem.

- Ethyl oxal

- Redox Ltd - Safety Data Sheet Oxalic acid, dihydr

- Safety Data Sheet: Oxalic acid. (n.d.). Carl ROTH.

- ETHYL OXALATE. (n.d.).

- Hazardous Chemical Information System (HCIS) - Details. (n.d.). Safe Work Australia.

- ethanol; ethyl alcohol CAS#64-17-5 | GHS Classific

- Ethyl oxanil

- This compound - Optional[

- Iskra, J., et al. (2013). The Effect of Fluorine Atom on the Synthesis and Composition of Gametocidal Ethyl Oxanilates. Acta Chimica Slovenica, 60, 561-568.

- ETHYL OXAL

- Safety D

- DIETHYL OXAL

- oxalic acid. (n.d.). Sdfine.

- Safety Data Sheet: Aniline-2'3'4'5'6-d5. (2023). Chemdox.

- Safety Data Sheet: oxalic acid. (n.d.). Valudor Products.

- Aniline - Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health.

- Safety D

- Safety D

- This compound(1457-85-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Fischer Esterific

- Fischer–Speier esterific

- DIETHYL OXAL

- DIETHYL OXAL

- 95-92-1 Diethyl oxalate C6H10O4, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.).

- Diethyl Oxalate or Ethyl Oxalate Manufacturers, with SDS GHS MSDS Sheet. (n.d.). Muby Chemicals.

- Synthesis of carbon-13 labelled oxalates exhibiting extended nuclear singlet st

- Efficient and practical synthesis of monoalkyl oxal

- SAFETY DATA SHEET. (1996). Thermo Fisher Scientific.

- Safety Data Sheet: Oxalic acid diethylester. (n.d.). Carl ROTH.

- Oxalic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.

- ethyl ethoxalylpropionate. (n.d.). Organic Syntheses Procedure.

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- Technical Support Center: Synthesis and Purification of Diethyl Oxal

- the synthesis of diethyl oxal

- Diethyl Oxalate | PDF | Distill

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. (2016).

- interpreting C-13 NMR spectra. (n.d.). Chemguide.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound(1457-85-8) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chembk.com [chembk.com]

- 9. redox.com [redox.com]

- 10. gpreinc.com [gpreinc.com]

- 11. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. nj.gov [nj.gov]

- 14. chemos.de [chemos.de]

- 15. lobachemie.com [lobachemie.com]

- 16. nj.gov [nj.gov]

Introduction: The Significance of Diethyl Oxalate

An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterification

Diethyl oxalate (DEO), the diethyl ester of ethanedioic acid, is a colorless oily liquid with the chemical formula (COOC₂H₅)₂.[1] It serves as a pivotal intermediate in a multitude of industrial syntheses. Its applications range from being a solvent for natural and synthetic resins to a crucial building block in the pharmaceutical industry for drugs like phenobarbital, sulfamethoxazole, and chloroquine.[2] Furthermore, DEO is instrumental in the production of dyes, plastics, and other specialty chemicals.[2] Given its broad utility, a thorough understanding of its synthesis, particularly the underlying reaction mechanisms, is paramount for researchers and process chemists aiming to optimize production and develop novel applications.

This guide provides a detailed exploration of the core mechanism for diethyl oxalate synthesis—the Fischer-Speier esterification—delving into the causality behind experimental choices, reaction kinetics, and field-proven protocols.

The Core Mechanism: Fischer-Speier Esterification

The primary and most established method for synthesizing diethyl oxalate is the direct esterification of oxalic acid with ethanol, a classic example of the Fischer-Speier esterification.[3][4] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The overall transformation involves the reaction of two molecules of ethanol with one molecule of oxalic acid to yield one molecule of diethyl oxalate and two molecules of water.

(COOH)₂ + 2 C₂H₅OH ⇌ (COOC₂H₅)₂ + 2 H₂O

The reaction does not proceed at a practical rate without a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][5][7] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

The mechanism for the esterification of each carboxylic acid group follows a sequence that can be summarized by the acronym PADPED: P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[3][8]

The Mechanistic Steps are as follows:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, activating the carbonyl group.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is often a rapid, two-step process involving the solvent or another alcohol molecule. This step converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the monoester, ethyl hydrogen oxalate.

The second carboxylic acid group then undergoes the same sequence of reactions to form the final product, diethyl oxalate.

Caption: Acid-catalyzed Fischer-Speier esterification mechanism for oxalic acid.

Reaction Kinetics and Equilibrium Management

As a reversible reaction, the Fischer esterification exists in a state of equilibrium.[9] To achieve a high yield of diethyl oxalate, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished in two ways:

-

Use of Excess Reactant: The reaction is often carried out using a large excess of ethanol. This increases the probability of the forward reaction and drives the equilibrium towards the products.[9]

-

Removal of Water: Water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol.[10] Therefore, its continuous removal from the reaction mixture is the most effective strategy to ensure a high conversion rate. This is commonly achieved through azeotropic distillation, where a water-entraining solvent like toluene or benzene is used to remove water as it is formed.[2][11]

The reaction rate is influenced by several key parameters. An investigation into the esterification using a mesoporous MgAlPO4 catalyst highlighted that increasing the reaction temperature and the amount of catalyst generally increases the conversion of the reactants.[12]

| Parameter | Effect on Reaction | Rationale & Field Insights |

| Temperature | Increased rate and conversion | Provides the necessary activation energy for the reaction. However, excessively high temperatures can lead to decomposition.[11] The reaction is typically refluxed at 68-110°C.[2][6] |

| Reactant Molar Ratio | High ethanol-to-acid ratio favors product formation | Shifts the chemical equilibrium towards the ester product (Le Châtelier's Principle). A molar ratio of 3:1 (ethanol:oxalic acid) has been shown to give maximum conversion.[12] |

| Catalyst Concentration | Increased rate up to an optimal point | A higher concentration of H⁺ ions accelerates the initial protonation step. However, very high concentrations can promote side reactions and complicate purification.[13] |

| Water Removal | Crucial for high yield | Prevents the reverse reaction (ester hydrolysis) and drives the equilibrium forward. Azeotropic distillation with a Dean-Stark trap is the standard industrial and laboratory practice.[2][7][11] |

Alternative Synthesis Methodologies

While direct esterification is the most common route, other methods exist for producing diethyl oxalate, which are relevant in different industrial contexts.

-

Transesterification: Diethyl oxalate can be synthesized via the transesterification of dimethyl oxalate with ethanol.[14][15] This reaction is often catalyzed by a base. Studies have shown that strong bases with lower pKb values, such as sodium ethoxide, exhibit high catalytic efficiency.[14][15] This method is particularly relevant in processes where dimethyl oxalate is a more readily available starting material.

-

Oxidative Carbonylation: A more modern approach involves the oxidative carbonylation of ethanol. This process uses carbon monoxide (CO) and oxygen in the presence of a catalyst, such as a palladium-based system.[16][17] This route is attractive as it utilizes C1 precursors, which can be derived from synthesis gas (syngas) obtained from coal or biomass.

Experimental Protocol: Synthesis via Azeotropic Dehydration

This protocol, adapted from established laboratory procedures, describes a reliable method for synthesizing diethyl oxalate using a Dean-Stark apparatus to remove water azeotropically.[2][11]

Materials:

-

Anhydrous oxalic acid (0.5 mol, 45 g)

-

Anhydrous ethanol (1.76 mol, 81 g)

-

Toluene or Benzene (200 mL)

-

Concentrated sulfuric acid (10 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Boiling chips

Experimental Workflow:

Caption: Workflow for Diethyl Oxalate Synthesis and Purification.

Step-by-Step Methodology:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Charging the Flask: To the flask, add anhydrous oxalic acid, anhydrous ethanol, toluene (or benzene), and boiling chips.[11]

-

Catalyst Addition: Begin stirring the mixture and slowly add the concentrated sulfuric acid. Causality Note: Slow addition is crucial to control the initial exothermic reaction.

-

Azeotropic Reflux: Heat the mixture to reflux (approximately 68-70°C).[2] The toluene/benzene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer can be periodically drained.

-

Monitoring Completion: Continue the reflux until no more water is collected in the trap. This is a visual and reliable indicator that the esterification is complete.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Workup/Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with water again.[11] Causality Note: The bicarbonate wash is essential to neutralize and remove the sulfuric acid catalyst and any unreacted oxalic acid.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene/benzene solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude diethyl oxalate by vacuum distillation, collecting the fraction at approximately 103°C/6kPa or 182-184°C at atmospheric pressure.[1][2] Causality Note: Vacuum distillation is preferred as it lowers the boiling point, preventing potential thermal decomposition of the ester.[11]

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; insufficient water removal. | Ensure the Dean-Stark trap is functioning correctly and continue reflux until water collection ceases. Use a sufficient excess of ethanol. |

| Product is Acidic | Incomplete removal of the acid catalyst or unreacted oxalic acid. | Perform additional washes with saturated sodium bicarbonate solution until the aqueous layer is neutral or basic.[11] |

| Product is Brownish | Decomposition of the product due to excessive heat during distillation. | Perform the final distillation under vacuum to lower the boiling point and minimize thermal stress on the product.[11] |

| Difficulty in Vacuum Distillation | Leaks in the apparatus; presence of volatile impurities (e.g., residual toluene). | Check all glassware joints for a proper seal. Ensure the solvent has been thoroughly removed by rotary evaporation before attempting the final distillation.[11] |

Conclusion

The esterification of oxalic acid with ethanol is a foundational reaction governed by the principles of the Fischer-Speier mechanism. Success in synthesizing diethyl oxalate with high purity and yield hinges on a clear understanding of its reversible nature and the critical role of the acid catalyst. By effectively managing the reaction equilibrium through the removal of water and the use of excess alcohol, and by employing careful workup and purification techniques, this valuable chemical intermediate can be produced efficiently and reliably. The insights into reaction kinetics and alternative synthetic routes further equip the modern chemist to innovate and optimize processes in drug development and materials science.

References

- An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterific

- What is Diethyl Oxalate and How is it Synthesized? - FAQ. Guidechem.

- DIETHYL OXALATE.

- Diethyl oxal

- the synthesis of diethyl oxal

- Technical Support Center: Synthesis and Purification of Diethyl Oxal

- Fischer Esterific

- Fischer–Speier esterific

- What is Fischer Esterific

- An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol. Benchchem.

- Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification. New Journal of Chemistry (RSC Publishing).

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

- Fischer Esterific

- Eco-Friendly Esterification of Oxalic Acid With Ethanol Using Mesoporous MgAlPO4 C

- Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterific

- Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogen

- Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogen

- Oxalic acid, dimethyl ester. Organic Syntheses Procedure.

Sources

- 1. Page loading... [guidechem.com]

- 2. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 5. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Oxalate

Abstract

This technical guide provides a comprehensive examination of ethyl oxalate, also known as diethyl oxalate (DEO). Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and practical applications of this versatile diester. The guide is structured to offer not just data, but also contextual insights into experimental choices and methodologies. It covers fundamental identifiers, detailed physical and spectroscopic properties, key chemical transformations with mechanistic explanations, and established experimental protocols. Furthermore, it highlights the role of ethyl oxalate in organic synthesis, particularly within the pharmaceutical industry, and outlines critical safety and handling procedures. All technical claims are substantiated with citations from authoritative sources to ensure scientific integrity.

Introduction and Core Identifiers

Ethyl oxalate, systematically named diethyl ethanedioate, is the diethyl ester of oxalic acid.[1][2] It is a colorless, oily liquid at room temperature with a characteristic aromatic or fruity odor.[3][4][5] As a key building block in organic synthesis, its bifunctional nature—possessing two electrophilic carbonyl centers—makes it a valuable reagent for constructing a wide array of molecular architectures.[2][6] Its utility spans from the synthesis of active pharmaceutical ingredients (APIs) and dyestuffs to its use as a specialized solvent for resins and cellulose esters.[2][6][7]

The fundamental identifiers for ethyl oxalate are crucial for unambiguous identification in research and regulatory contexts.

-

IUPAC Name: Diethyl ethanedioate[6]

-

Common Names: Ethyl oxalate, Diethyl oxalate, Oxalic acid diethyl ester[2][8]

-

CAS Number: 95-92-1[9]

-

Molecular Formula: C₆H₁₀O₄[9]

-

Molecular Weight: 146.14 g/mol [9]

-

Linear Formula: C₂H₅OCOCOOC₂H₅

Below is a diagram representing the two-dimensional structure of the ethyl oxalate molecule.

Caption: 2D Structure of Ethyl Oxalate (C₆H₁₀O₄).

Physical Properties

The physical properties of ethyl oxalate are fundamental to its handling, purification, and application as a solvent or reagent. It is a combustible liquid but does not ignite readily at ambient temperatures.[10][11] It is characterized as being slightly denser than water, in which it is sparingly soluble and undergoes slow decomposition.[3][7][12] However, it is miscible with common organic solvents like ethanol, ether, and acetone.[4][6]

A summary of its key physical data is presented below for easy reference.

| Property | Value | Source(s) |

| Appearance | Colorless, oily liquid | [3][4][13] |

| Odor | Aromatic, fruity | [3][4][7] |

| Melting Point | -41 °C to -40.6 °C | [4][6][13] |

| Boiling Point | 185 - 186 °C at 760 mmHg | [6][13][14] |

| Density | 1.076 - 1.08 g/mL at 20-25 °C | [4][6][13] |

| Refractive Index (n²⁰/D) | 1.410 | [4][13][15] |

| Flash Point | 75 - 76 °C (Closed Cup) | [6][8][16] |

| Vapor Pressure | 0.414 mmHg at 25 °C | [6][16] |

| Vapor Density | ~5.04 (Air = 1) | [4][6] |

| Solubility | Sparingly soluble in water; miscible with ethanol, ether, acetone | [3][4][7] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of ethyl oxalate. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is simple, showing a triplet corresponding to the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–) of the ethyl groups, characteristic of an ethyl ester.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, and the carbonyl carbon (C=O).[16]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (ester carbonyl) stretching vibration.[16] Another significant band corresponds to the C–O stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns for an ethyl ester.[16]

Chemical Properties and Reactivity

The reactivity of ethyl oxalate is governed by the two adjacent ester functionalities. These groups are susceptible to nucleophilic attack, making the molecule a versatile precursor in various chemical transformations.

Hydrolysis

Ethyl oxalate hydrolyzes in the presence of water to form oxalic acid and ethanol.[3][17] This reaction can be catalyzed by either acid or base. The hydrolysis proceeds in a stepwise manner, first forming the monoethyl oxalate intermediate.[17]

-

Causality: Base-catalyzed hydrolysis (saponification) is typically faster and irreversible because the final carboxylate salt formed is resonance-stabilized and resistant to nucleophilic attack by the alcohol. Acid-catalyzed hydrolysis is an equilibrium process. To drive the reaction to completion, an excess of water can be used, or the ethanol product can be removed as it forms.[17] High temperatures (100-110 °C) and a significant excess of water can achieve over 97% conversion to oxalic acid.[18]

Transesterification

This reaction involves the exchange of the ethyl group of the ester with another alcohol. For example, reacting diethyl oxalate with phenol in the presence of a solid acid catalyst like MoO₃/TiO₂ can produce diphenyl oxalate (DPO).[6][19] Similarly, reaction with methanol yields dimethyl oxalate (DMO) and ethyl methyl oxalate (EMO).[20][21]

-

Causality: Transesterification is an equilibrium-controlled process. The choice of catalyst (e.g., sodium methoxide, potassium carbonate) and reaction conditions (e.g., removing a volatile alcohol byproduct) is critical to shift the equilibrium towards the desired product.[20][21] This reaction is fundamental in phosgene-free routes to polycarbonates, where DPO is a key monomer.[19]

Condensation Reactions (Claisen Condensation)

Ethyl oxalate is an excellent reagent for Claisen and related condensation reactions. It can react with ketones, esters, or other compounds containing an active methylene group to form β-dicarbonyl compounds.[6] For instance, condensation with a ketone can introduce a glyoxalyl group (–COCOOC₂H₅).[6]

-

Causality: The reaction requires a strong base (e.g., sodium ethoxide) to deprotonate the active methylene compound, generating a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of ethyl oxalate. The resulting adduct is a valuable intermediate for synthesizing more complex molecules, including heterocyclic compounds like quinoxalinediones.[6]

Reduction

The ester groups of ethyl oxalate can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce it to ethylene glycol. Catalytic hydrogenation over copper-based catalysts is an industrially significant method for producing ethylene glycol.[6]

-

Causality: The choice of reducing agent determines the outcome. Catalytic hydrogenation is often preferred in industrial settings for its cost-effectiveness and scalability, converting ethyl oxalate directly to ethylene glycol, a high-value commodity chemical.[6]

Experimental Protocols

The following protocols are provided as illustrative examples of standard laboratory procedures involving ethyl oxalate.

Protocol 1: Base-Catalyzed Monohydrolysis to Monoethyl Oxalate

This protocol describes a controlled hydrolysis to yield the monoester, a useful synthetic intermediate.[17]

Objective: To selectively hydrolyze one of the two ester groups of diethyl oxalate.

Materials:

-

Diethyl oxalate (1 mol)

-

Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

-

Chilled deionized water (500 mL)

-

Chilled 2.5 M Sodium Hydroxide (NaOH) solution (1 mol equivalent)

-

2 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Set up a round-bottom flask in an ice-water bath, equipped with a magnetic stirrer.

-

Dissolve diethyl oxalate (1 mol) in a minimal amount of THF or CH₃CN in the flask.[17]

-

Add 500 mL of chilled water to the mixture while maintaining stirring and cooling.[17]

-

Once the mixture's temperature stabilizes at 0-4 °C, add the chilled 2.5 M NaOH solution dropwise over 20-30 minutes.[17]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

After stirring for an additional 30-40 minutes, acidify the reaction mixture to a pH of 0.5-0.7 by the slow, dropwise addition of 2 M HCl.[17]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 150 mL).[17]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield monoethyl oxalate.[17]

Trustworthiness: The progress of this reaction is validated by TLC, which distinguishes the starting material, product, and di-acid byproduct. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR).

Protocol 2: Anhydrous Reaction Setup for Claisen Condensation

This protocol details the necessary precautions to prevent unwanted hydrolysis when using ethyl oxalate in moisture-sensitive reactions.[18]

Objective: To establish a water-free environment for reacting diethyl oxalate.

Procedure:

-

Glassware Preparation: Place all glassware (reaction flask, condenser, dropping funnel) in an oven at 120 °C for a minimum of 4 hours (or overnight) to ensure they are completely dry.[18]

-

Assembly: Assemble the glassware while still hot under a stream of dry nitrogen or argon gas. Allow it to cool to room temperature under this inert atmosphere.

-

Solvent and Reagent Purity: Use anhydrous grade solvents. If unavailable, dry the solvents using standard procedures (e.g., distillation over a suitable drying agent).[18] Ensure all other reagents are anhydrous.

-

Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry nitrogen or argon. This can be achieved using a balloon or a gas bubbler system.[18]

-

Reagent Addition: Add liquid reagents, including ethyl oxalate, via a syringe through a rubber septum to prevent the introduction of atmospheric moisture.[18]

Caption: Experimental workflow for the controlled monohydrolysis of ethyl oxalate.

Applications in Drug Development and Industry

Ethyl oxalate is a crucial intermediate in the pharmaceutical and chemical industries.[4][6]

-

Pharmaceutical Synthesis: It is a starting material for synthesizing various APIs. For example, it is used in the production of phenobarbital (an anticonvulsant), sulfamethoxazole (an antibiotic), and chloroquine (an antimalarial drug).[4] Its reaction with ketosteroids is used to prepare glyoxalyl derivatives, which are important steroidal intermediates.[6][22]

-

Dye and Agrochemical Industries: It serves as an intermediate in the manufacturing of various dyes and agrochemicals.[7]

-

Solvent Applications: Due to its chemical characteristics, it is an effective solvent for cellulose esters and ethers, as well as for both natural and synthetic resins.[2][6]

-

Polymer Science: It is used in the synthesis of certain polymers and plastics.[7][13]

Safety, Handling, and Storage

Proper handling of ethyl oxalate is essential due to its potential hazards.

Hazards:

-

Health: Harmful if swallowed.[23][24] It can cause irritation to the skin, eyes, and respiratory tract.[8][25] High exposure may lead to more severe effects, including damage to the kidneys.[25][26]

-

Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air.[4][8] Vapors are heavier than air and may travel to an ignition source.[3][10]

-

Reactivity: It is moisture-sensitive and will slowly decompose in water.[4][8] It is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[25][27]

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25][26] Avoid inhalation of vapors and contact with skin and eyes.[26] All equipment used for handling should be properly grounded.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[25][27] Keep containers tightly closed to prevent contact with moisture.[4][25] It is recommended to store under an inert atmosphere like argon.[6]

References

- Atamankimya. (n.d.). ETHYL OXALATE.

- PubChem. (n.d.). Diethyl Oxalate.

- ChemBK. (n.d.). Ethyl oxalate.

- LookChem. (n.d.). Ethyl oxalate/Diethyl oxalate CAS 95-92-1.

- Chemical Synthesis. (n.d.). 95-92-1 Diethyl oxalate.

- CAS Common Chemistry. (n.d.). Diethyl oxalate.

- New Jersey Department of Health. (n.d.). Ethyl Oxalate - Hazard Summary.

- Wikipedia. (n.d.). Diethyl oxalate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate.

- The Merck Index Online. (n.d.). Diethyl Oxalate.

- Loba Chemie. (2025). DIETHYL OXALATE FOR SYNTHESIS - Safety Data Sheet.

- ResearchGate. (n.d.). Transesterification of Diethyl Oxalate with Phenol over Sol-Gel MoO3/TiO2 Catalysts.

- ResearchGate. (n.d.). Transesterification reaction equation of diethyl oxalate and methanol.

- ResearchGate. (n.d.). First results on diethyl oxalate as a new product for the conservation of carbonatic substrates.

- RSC Publishing. (2023). Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification.

- The Good Scents Company. (n.d.). diethyl oxalate, 95-92-1.

- ResearchGate. (n.d.). Studies on hydrolysis macroscopic kinetics of diethyl oxalate into oxalic acid.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Diethyl Oxalate [drugfuture.com]

- 3. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. atamankimya.com [atamankimya.com]

- 7. China Ethyl oxalate/Diethyl oxalate CAS 95-92-1 Manufacturer and Supplier | Starsky [starskychemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. scbt.com [scbt.com]

- 10. ETHYL OXALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Diethyl oxalate - Safety Data Sheet [chemicalbook.com]

- 12. Diethyl Oxalate or Ethyl Oxalate Manufacturers, with SDS [mubychem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 15. 95-92-1 CAS MSDS (Diethyl oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. guidechem.com [guidechem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. diethyl oxalate, 95-92-1 [thegoodscentscompany.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. lobachemie.com [lobachemie.com]

- 25. nj.gov [nj.gov]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. fishersci.com [fishersci.com]

Diethyl Oxalate: A Versatile C2 Synthon for Modern Organic Synthesis

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl oxalate stands as a cornerstone reagent in organic chemistry, prized for its versatility in constructing a wide array of molecular architectures.[1] As the diethyl ester of oxalic acid, its simple, symmetrical structure belies its power as a synthetic building block.[2] The molecule's reactivity is dominated by two adjacent, highly electrophilic carbonyl carbons and, critically, a lack of α-hydrogens. This unique combination prevents self-condensation reactions and positions diethyl oxalate as an ideal C2 synthon for a multitude of transformations, including carbon-carbon bond formation and the synthesis of complex heterocyclic scaffolds.[2][3][4] Its applications are extensive, serving as a key intermediate in the production of active pharmaceutical ingredients (APIs), dyes, and other fine chemicals.[5][6][7] This guide provides an in-depth exploration of diethyl oxalate's core applications, detailing the mechanistic rationale behind its reactivity and providing field-proven protocols for its use.

Physicochemical Properties and Reactivity Profile

Diethyl oxalate is a colorless, oily liquid with a characteristically aromatic odor.[5][6] It is stable under standard ambient conditions but is sensitive to moisture, hydrolyzing slowly in the presence of water.[5][6][8] It is miscible with common organic solvents like ethanol and ether but is only slightly soluble in water.[5]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀O₄ | [9] |

| Molar Mass | 146.142 g·mol⁻¹ | [9] |

| Appearance | Colorless liquid | [5][9] |

| Density | 1.0785 g/cm³ | [9] |

| Melting Point | -40.6 °C | [6] |

| Boiling Point | 185-186 °C | [5][9] |

| Refractive Index (n²⁰/D) | 1.410 | [5] |

The synthetic utility of diethyl oxalate stems from its bifunctional electrophilic nature.[1] Unlike many other esters, it cannot form an enolate and therefore cannot act as a nucleophile in condensation reactions.[3][4] This allows it to serve exclusively as an electrophilic acceptor, which is a significant advantage in mixed or "crossed" condensation reactions where it promotes the formation of a single primary product, leading to higher yields and simpler purifications.[2][3][10][11] While more potent acylating agents like oxalyl chloride exist, diethyl oxalate's milder reactivity makes it more suitable for base-mediated condensation reactions where the high reactivity of an acid chloride would be problematic.[1]

Core Applications in Carbon-Carbon Bond Formation

The ability to precisely form new carbon-carbon bonds is central to organic synthesis. Diethyl oxalate provides a reliable and efficient C2 unit for this purpose, most notably in Claisen condensations and Grignard reactions.

Claisen Condensation

The Claisen condensation is a fundamental reaction for synthesizing β-keto esters.[3] Diethyl oxalate is a particularly effective substrate in mixed Claisen condensations because its lack of α-hydrogens prevents self-condensation, ensuring it acts solely as the electrophilic acceptor.[3][10][11] This reaction enables the synthesis of valuable α,γ-diketoesters, which are versatile intermediates for various compounds, including APIs like azathioprine and sulfamethoxazole.[3]

Reaction Mechanism: The reaction proceeds via a well-established multi-step mechanism.[3] First, a strong base (e.g., sodium ethoxide) abstracts an acidic α-proton from an enolizable ester or ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form a tetrahedral intermediate.[3] This intermediate subsequently collapses, eliminating an ethoxide leaving group to yield the β-keto ester product.[3] The final deprotonation of the product by the alkoxide base is a highly favorable step that drives the reaction to completion.[3]

Experimental Protocol: Synthesis of Diethyl 2-cyano-3-oxosuccinate

This protocol is adapted from a general procedure for the Claisen condensation between diethyl oxalate and an active methylene compound.[12]

-

Base Preparation: In a three-necked, 500 mL round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride drying tube), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (5.0 g, 217 mmol) in absolute ethanol (125 mL).

-

Reagent Addition: Once the sodium has completely dissolved and the solution has cooled, add diethyl ether (125 mL).

-

Addition of Diethyl Oxalate: To the stirred sodium ethoxide solution, add diethyl oxalate (50 mL, 368 mmol) from the dropping funnel.

-

Addition of Active Methylene Compound: Following the diethyl oxalate, add ethyl cyanoacetate (32.8 mL, 307 mmol) to the mixture. Stir the resulting mixture at room temperature for 30 minutes.

-

Quenching and Acidification: Dilute the reaction mixture with water (20 mL). Carefully acidify the mixture by adding 6M HCl (approx. 95 mL) until the pH is between 2 and 3. Causality: The acidic workup neutralizes the enolate to yield the final product and quenches any remaining base.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure diethyl 2-cyano-3-oxosuccinate.

Grignard Reaction for α-Keto Ester Synthesis

α-Keto esters are highly valuable synthetic intermediates, serving as precursors for α-amino acids and various heterocyclic compounds.[13] A direct and versatile method for their synthesis is the reaction of a Grignard reagent (organomagnesium halide) with diethyl oxalate.[13]

Reaction Mechanism: The reaction follows a nucleophilic acyl substitution pathway. The nucleophilic carbon of the Grignard reagent attacks an electrophilic carbonyl carbon of diethyl oxalate.[13] The resulting tetrahedral intermediate collapses, expelling an ethoxide-magnesium halide species to form the α-keto ester. A critical consideration is the potential for a second nucleophilic attack by another molecule of the Grignard reagent on the newly formed ketone, which leads to a tertiary alcohol side product.[13]

Controlling the Reaction: To favor the formation of the desired α-keto ester and minimize the double addition side reaction, specific experimental choices are crucial:

-

Excess Diethyl Oxalate: Using an excess of diethyl oxalate ensures the Grignard reagent is consumed in the first addition step, reducing its availability for the second attack.[13]

-

Low Temperature: Conducting the reaction at low temperatures (e.g., -78 °C) helps to control the reactivity of the Grignard reagent and favors the formation of the initial tetrahedral intermediate over the second addition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Diethyl oxalate | 95-92-1 [chemicalbook.com]

- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 7. royal-chem.com [royal-chem.com]

- 8. DIETHYL OXALATE [www2.atmos.umd.edu]

- 9. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Hydrolysis of diethyl oxalate to oxalic acid and ethanol

An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol

Abstract

The hydrolysis of diethyl oxalate is a cornerstone chemical transformation for the production of oxalic acid and ethanol, two vital chemicals with widespread industrial applications. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the fundamental principles, reaction kinetics, and catalytic mechanisms of this process. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a deep, actionable understanding. We explore autocatalytic, acid-catalyzed, and base-catalyzed pathways, presenting detailed, self-validating experimental protocols for both industrial and laboratory scales. All quantitative data is summarized for comparative analysis, and key pathways are visualized to illuminate complex relationships.

Introduction: Significance and Applications

Diethyl oxalate (C₆H₁₀O₄) is a diester of oxalic acid that serves as a crucial intermediate in organic synthesis.[1] Its hydrolysis, the cleavage of ester bonds by water, yields oxalic acid and ethanol, a reaction of significant industrial importance.[2] Oxalic acid is a primary constituent in the manufacturing of pharmaceuticals, dyes, and cleaning agents, particularly for rust and scale removal.[2][3] Ethanol is a ubiquitous solvent and a key component in the fuel and beverage industries.

The controlled hydrolysis of diethyl oxalate is pivotal. Depending on the desired outcome—be it the complete conversion to oxalic acid or the selective synthesis of the monoethyl oxalate intermediate—different catalytic methods and reaction conditions are employed.[2][4] This guide delves into the scientific underpinnings of these methods, providing the technical depth required for process optimization, scale-up, and novel applications.

Chemical Principles: Kinetics and Thermodynamics

The hydrolysis of diethyl oxalate is a stepwise and reversible reaction.[2] The first ester group is hydrolyzed to form the intermediate, monoethyl oxalate, which is subsequently hydrolyzed to oxalic acid.

(C₂H₅OOC)₂ + H₂O ⇌ HOOC-COOC₂H₅ + C₂H₅OH (Monoethyl Oxalate)

HOOC-COOC₂H₅ + H₂O ⇌ (COOH)₂ + C₂H₅OH (Oxalic Acid)

The overall reaction equilibrium can be manipulated to favor product formation. According to Le Chatelier's principle, using an excess of water or continuously removing a product (typically the more volatile ethanol) will drive the reaction forward.[2] This latter principle is expertly exploited in industrial settings via reactive distillation.[5]

The reaction rate is profoundly influenced by temperature, the molar ratio of water to diethyl oxalate, and the presence and nature of catalysts.[2] Macroscopic kinetic studies have been performed to model this reaction. For the autocatalytic process at 65-80°C, one proposed rate equation is: r = k_forward[C₂H₅O₂CCO₂C₂H₅]⁰·⁵[H₂O]¹ - k_reverse[C₂H₅O₂CCO₂H]¹·⁵[6][7]

This demonstrates the complexity of the reaction, where the forward rate is half-order with respect to the diester and first-order with respect to water. Thermodynamically, the hydrolysis of esters is typically a spontaneous exothermic process.[8] Optimizing reaction conditions requires a careful balance between achieving a high reaction rate at elevated temperatures and managing the reaction equilibrium.[5]

Catalytic Mechanisms and Pathways

The choice of catalyst dictates the reaction mechanism, speed, and outcome. Diethyl oxalate can be hydrolyzed under autocatalytic, acidic, or basic conditions.

Autocatalytic Hydrolysis

In the absence of external catalysts, the hydrolysis proceeds slowly, initiated by the neutral reaction with water.[2] As oxalic acid is produced, it acts as an acid catalyst, accelerating the reaction. This phenomenon is known as autocatalysis.[2] This method is often employed in industrial reactive distillation processes where high temperatures (100-110°C) provide the necessary activation energy and simultaneously remove ethanol to drive the reaction to completion.[5] The initial charge often includes a mother liquor containing some oxalic acid to "kick-start" the catalytic cycle.[2]

Acid-Catalyzed Hydrolysis

The addition of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), significantly accelerates hydrolysis. The mechanism follows the classic path of acid-catalyzed ester hydrolysis:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to one of the ethoxy groups, converting it into a good leaving group (ethanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

-

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst.

This process occurs for both ester groups to yield oxalic acid.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an essentially irreversible process.[2] It is typically conducted at lower temperatures than autocatalytic or acid-catalyzed methods. The mechanism involves:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the ethoxide ion (C₂H₅O⁻) as the leaving group and forming the carboxylic acid.

-

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding an ethanol molecule and a carboxylate salt (oxalate). This final acid-base reaction is highly favorable and drives the equilibrium towards the products, rendering the overall reaction irreversible.[2]

This method is particularly useful for the controlled, partial hydrolysis to produce monoalkyl oxalates by using a stoichiometric amount of base.[4]

Industrial Process: Reactive Distillation

For large-scale production of oxalic acid, reactive distillation is the method of choice.[5] This process ingeniously combines chemical reaction and product separation into a single unit, offering significant advantages in efficiency and yield. By continuously removing the ethanol byproduct, the reaction equilibrium is constantly shifted towards the products, allowing for near-complete conversion of diethyl oxalate.[2]

Table 1: Typical Operating Conditions for Reactive Distillation

| Parameter | Value | Rationale |

| Catalyst | Autocatalytic (Oxalic Acid) | Avoids catalyst separation steps and potential contamination.[2] |

| Temperature | 100 - 110 °C | Ensures a high reaction rate and facilitates the vaporization of ethanol.[5] |

| Pressure | Atmospheric | Simplifies equipment design and reduces operational costs.[5] |

| Water:Ester Ratio | 1.60 : 1 to 3.50 : 1 (by weight) | An excess of water is used to drive the reaction equilibrium forward.[5] |

| Conversion Rate | > 97% | High efficiency is achieved by continuous removal of ethanol.[5] |

| Oxalic Acid Yield | > 87% | Demonstrates the effectiveness of the integrated process.[5] |

Experimental Protocol: Industrial Reactive Distillation

This protocol is a generalized representation of an industrial process.

Apparatus:

-

A reactive distillation column with multiple trays.

-

Reboiler (tower kettle), condenser, and feed pumps.

-

Crystallizer for product purification.

Procedure:

-

The reboiler is initially charged with a mother liquor from a previous batch, which contains oxalic acid to initiate the autocatalytic process.[2]

-

The reboiler is heated to the operating temperature of 100-110°C.[5]

-

Diethyl oxalate and water are continuously fed into the upper section of the column at a predetermined weight ratio (e.g., 1:1.60 to 1:3.50).[5]

-

As the reactants flow down the column, the hydrolysis reaction occurs on the trays.

-

The more volatile ethanol, along with some water, vaporizes and rises to the top of the column, where it is condensed and removed as distillate.[2]

-

The aqueous solution of oxalic acid, being less volatile, collects at the bottom of the column in the reboiler.

-

The oxalic acid solution is continuously withdrawn from the reboiler and sent to a crystallizer to obtain solid oxalic acid dihydrate.[2]

-

The remaining mother liquor from the crystallizer is recycled back into the reboiler, conserving resources and maintaining the catalyst concentration.[2]

Laboratory Methodologies

In a laboratory setting, base-catalyzed saponification is often preferred for its speed, irreversibility, and applicability to controlled synthesis, such as the production of monoesters.[4]

Experimental Protocol: Base-Catalyzed Monohydrolysis of Diethyl Oxalate

This protocol is adapted from a procedure for the scalable synthesis of monoalkyl oxalates.[4]

Objective: To synthesize monoethyl oxalate via selective monohydrolysis of diethyl oxalate.

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

Reagents:

-

Diethyl oxalate (1 mol)

-

Tetrahydrofuran (THF) or Acetonitrile (CH₃CN)

-

Chilled deionized water

-

Chilled 2.5 M Sodium Hydroxide (NaOH) solution (1 mol equivalent)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl oxalate (1 mol) in a minimal amount of THF.[2][4]

-

Place the flask in an ice-water bath and add 500 mL of chilled water while stirring.[2]

-

Once the mixture's temperature stabilizes between 0-4°C, add the chilled 2.5 M NaOH solution (1 mol equivalent) dropwise from a dropping funnel over 30-40 minutes.[2][4] Maintaining this low temperature is critical to minimize the overreaction to the diacid.[4]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

After stirring for the allotted time, acidify the reaction mixture to a pH of 0.5-0.7 by the dropwise addition of 2 M HCl.[2]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 4 x 150 mL).[2]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield monoethyl oxalate.[2]

Analytical Methods for Quantification

Accurate monitoring of the reaction requires robust analytical techniques to quantify the reactants and products.

Table 2: Comparison of Analytical Methods

| Method | Analyte(s) | Principle | Advantages | Disadvantages |

| HPLC | Oxalic Acid | Separation on a stationary phase (e.g., C18, mixed-mode) with UV detection.[2][9] | High specificity and sensitivity; can separate dicarboxylic acids.[2] | Requires specialized equipment and sample preparation (e.g., filtration).[6][9] |

| Titration | Oxalic Acid | Redox titration with a standardized potassium permanganate (KMnO₄) solution in an acidic medium.[10][11] | Cost-effective, simple equipment; KMnO₄ acts as a self-indicator.[11][12] | Less sensitive than HPLC; requires heating (60-70°C); susceptible to interference from other reducing agents.[10] |

| Enzymatic Assay | Oxalic Acid | Oxalate oxidase enzyme converts oxalate to H₂O₂ and CO₂, which is detected colorimetrically.[13][14] | Highly specific and sensitive; available in kit formats.[3][14] | Can be more expensive; enzyme activity can be inhibited by sample matrix components.[15] |

| Gas Chromatography (GC) | Ethanol | Separation of volatile components in a gaseous mobile phase with detection by Flame Ionization Detector (FID).[16][17] | High sensitivity and accuracy for volatile compounds; well-established for alcohol quantification.[8] | Not suitable for non-volatile oxalic acid; requires an internal standard for best results.[16] |

For a complete kinetic study, a combination of methods is often ideal. HPLC can be used to monitor the concentrations of diethyl oxalate, monoethyl oxalate, and oxalic acid over time, while GC can be used to quantify the ethanol produced.

Conclusion

The hydrolysis of diethyl oxalate is a versatile and industrially significant reaction. The choice between autocatalytic, acid-catalyzed, and base-catalyzed methods is dictated by the desired product, scale, and economic considerations. Industrial production leverages the efficiency of reactive distillation under autocatalytic conditions to achieve high yields of oxalic acid. In contrast, laboratory synthesis often employs base-catalyzed saponification for its rapid, irreversible nature and control over reaction stoichiometry. A thorough understanding of the underlying kinetics, mechanisms, and analytical methodologies, as presented in this guide, is essential for professionals seeking to optimize, control, and innovate within this area of chemical synthesis.

References

- An in-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol. (n.d.). Benchchem.

- Titration of Oxalic Acid with KMnO4: Step-by-Step Guide. (n.d.). Vedantu.

- Titration of Oxalic Acid with KMnO₄ – Procedure, Calculations & Precautions. (n.d.). Testbook.

- Jerez, E., de la Piedra, C., & Traba, M. L. (1986). Determination of oxalic acid in urine by high-performance liquid chromatography. Revista Española de Fisiología, 42(1), 93-98.

- Titration of Oxalic Acid with KMnO4: Step-by-Step Guide. (n.d.). Vedantu.

- Titration of Oxalic Acid with KMnO4. (n.d.). Learning Space.

- Method for preparing oxalic acid by using diethyl oxalate. (1995). Google Patents. (CN1094922C).

- Oxalate - Enzymatic Assay Kit. (n.d.). LIBIOS.

- Enzytec™ Generic Oxalic acid. (n.d.). R-Biopharm.

- Augustyn, A. (2025). Oxalic acid. Britannica.

- A Comparative Guide to the Kinetic Studies of Reactions Utilizing Diethyl Oxalate. (n.d.). Benchchem.

- Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. (2018). National Institutes of Health (NIH).

- Process and production system for synthesizing dimethyl oxalate or diethyl oxalate and coproducing oxalic acid. (n.d.). Patsnap Eureka.

- Studies on hydrolysis macroscopic kinetics of diethyl oxalate into oxalic acid. (1995). ResearchGate.

- Gas Chromatography: Principles and Determination of Percent Alcohol. (2011). Truman State University.

- Knowles, C. F., & Hodgkinson, A. (1972). Automated Enzymic Determination of Oxalic Acid in Human Serum. Analyst, 97, 474-481.

- How Can You Analyze Alcohol Content Using Gas Chromatography? (2025). Chemistry For Everyone - YouTube.

- Comparative thermodynamic analysis of hydrogenations of diethyl oxalate and dimethyl oxalate. (2025). ResearchGate.

- A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. (n.d.). Journal of Food and Drug Analysis.

- Diethyl Oxalate. (n.d.). PubChem.

Sources

- 1. HPLC Method for Determination of Oxalic acid on Newcrom BH | SIELC Technologies [sielc.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Simplified method for enzymatic urine oxalate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ijiset.com [ijiset.com]

- 7. youtube.com [youtube.com]

- 8. Determination of oxalic acid in urine by high-performance liquid chromatography | Revista Española de Fisiología [revistas.unav.edu]

- 9. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]

- 10. testbook.com [testbook.com]

- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 12. Oxalate - Assay enzymatic kit | LIBIOS [libios.fr]

- 13. Enzytec™ Generic Oxalic acid - Food & Feed Analysis [food.r-biopharm.com]

- 14. Automated enzymic determination of oxalic acid in human serum - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. galvestonjustice.com [galvestonjustice.com]

- 17. jfda-online.com [jfda-online.com]

An In-Depth Technical Guide to the Chemical Structure, Properties, and Reactivity of Diethyl Oxalate

Introduction

Diethyl oxalate, also commonly referred to as ethyl oxalate, is the diethyl ester of oxalic acid.[1] It is a pivotal C4-building block in modern organic synthesis, valued for its predictable reactivity and inability to self-condense, which simplifies reaction outcomes.[2][3] This colorless, oily liquid serves as a fundamental intermediate in the production of a diverse array of fine chemicals, including active pharmaceutical ingredients (APIs), dyes, and plastics.[4][5][6] Its applications range from being a key component in Claisen condensations to its classic use in the Hofmann method for amine separation.[2][3][7]

This technical guide provides an in-depth exploration of diethyl oxalate, beginning with its fundamental molecular structure and physicochemical properties. It further delves into validated synthesis protocols, outlines its core chemical reactivity with mechanistic insights, and concludes with essential safety and handling information for laboratory and industrial professionals.

Compound Identification and Molecular Structure

Accurate identification is the foundation of chemical synthesis and analysis. Diethyl oxalate is unambiguously defined by its molecular formula, CAS registry number, and structural representation.

Key Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | Diethyl oxalate | [8][9] |

| Common Synonyms | Ethyl oxalate, Oxalic acid diethyl ester, Ethanedioic acid diethyl ester | [9][10][11] |

| CAS Number | 95-92-1 | [1][4] |

| Molecular Formula | C₆H₁₀O₄ | [8][9][10] |

| Molecular Weight | 146.14 g/mol | [8][9] |

| Linear Formula | C₂H₅OCOCOOC₂H₅ |

Chemical Structure

Structurally, diethyl oxalate consists of a central oxalate core (C₂O₄) where the two carboxylic acid protons are replaced by ethyl groups via ester linkages. This symmetrical structure is key to its reactivity, presenting two identical electrophilic carbonyl carbons for nucleophilic attack.

Caption: 2D Structure of Diethyl Oxalate (C₆H₁₀O₄).

Physicochemical and Spectroscopic Properties